![molecular formula C9H8N2O2S B13609056 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B13609056.png)
3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylic acid
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Overview
Description
3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid is a complex organic compound that belongs to the class of imidazo-thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid typically involves the reaction of 2-aminothiazoles with phenacyl bromides. This reaction can be carried out under various conditions, including reflux in solvents such as propan-2-ol, methyl ethyl ketone, acetone, and ethanol . Microwave irradiation and the use of polyethylene glycol-400 (PEG-400) as a reaction medium and catalyst have also been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it has been shown to inhibit the growth of certain cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine
- 6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol
- 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Uniqueness
3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets
Biological Activity
3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylic acid is an organic compound characterized by its unique structure, which includes a thiazole ring fused with an imidazole structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections delve into its biological activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₈N₂O₂S
- Molar Mass : 208.24 g/mol
The presence of both nitrogen and sulfur in its structure enhances its biological activity and potential applications in medicinal chemistry and materials science. The specific arrangement of atoms contributes to the compound's interaction with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In a study assessing its antimicrobial efficacy, the compound showed activity against:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for some derivatives were reported, demonstrating varying degrees of effectiveness against these pathogens .
Anticancer Potential
The anticancer properties of compounds related to this compound have been explored in several studies. These compounds have shown potential against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanisms of action are believed to involve the disruption of cellular pathways critical for cancer cell survival .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Some common methods include:
- Condensation Reactions : Involving imidazole and thiazole derivatives.
- Acrylic Acid Derivatives : Reacting with appropriate thiazole-imidazole precursors.
Optimizing these methods is crucial for achieving higher yields and purity, which directly impacts the biological activity of the synthesized compounds .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid | C₈H₅ClN₂O₂S | Chlorine substitution may enhance reactivity |
2-(6-Methylimidazo[2,1-b]thiazol-5-yl)propanoic acid | C₉H₉N₂O₂S | Propanoic acid backbone offers different reactivity |
4-(6-Methylimidazo[2,1-b]thiazol-5-yl)butanoic acid | C₁₀H₁₁N₂O₂S | Longer carbon chain may influence solubility |
This table highlights how variations in substituents can affect biological activities and chemical reactivities.
Case Study 1: Anticancer Activity
In a recent study examining the anticancer effects of imidazo[2,1-b]thiazole derivatives, it was found that certain modifications to the acrylic acid moiety significantly enhanced cytotoxicity against breast cancer cell lines. The study concluded that structural modifications could be strategically employed to optimize therapeutic efficacy .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial effects of various thiazole derivatives against resistant bacterial strains. It demonstrated that this compound exhibited potent activity comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Properties
Molecular Formula |
C9H8N2O2S |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
(E)-3-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8N2O2S/c1-6-7(2-3-8(12)13)11-4-5-14-9(11)10-6/h2-5H,1H3,(H,12,13)/b3-2+ |
InChI Key |
YRDVZTQNUFRRFR-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=C(N2C=CSC2=N1)/C=C/C(=O)O |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C=CC(=O)O |
Origin of Product |
United States |
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